molecular formula C11H15F2N3 B13099018 4-((3R,5S)-3,5-Dimethylpiperidin-1-yl)-5,6-difluoropyrimidine

4-((3R,5S)-3,5-Dimethylpiperidin-1-yl)-5,6-difluoropyrimidine

Katalognummer: B13099018
Molekulargewicht: 227.25 g/mol
InChI-Schlüssel: AADDWXPHQWZLJM-OCAPTIKFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((3R,5S)-3,5-Dimethylpiperidin-1-yl)-5,6-difluoropyrimidine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3R,5S)-3,5-Dimethylpiperidin-1-yl)-5,6-difluoropyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The yields for these reactions can range from 81% to 91% .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-((3R,5S)-3,5-Dimethylpiperidin-1-yl)-5,6-difluoropyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions can vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions can include various substituted pyrimidines, which may have different biological activities and applications.

Wissenschaftliche Forschungsanwendungen

4-((3R,5S)-3,5-Dimethylpiperidin-1-yl)-5,6-difluoropyrimidine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-((3R,5S)-3,5-Dimethylpiperidin-1-yl)-5,6-difluoropyrimidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-((3R,5S)-3,5-Dimethylpiperidin-1-yl)-5,6-difluoropyrimidine include other substituted pyrimidines and piperidines. Some examples include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which can lead to unique biological activities and applications. Its ability to interact with specific molecular targets and pathways makes it a valuable compound for scientific research and potential therapeutic applications.

Eigenschaften

Molekularformel

C11H15F2N3

Molekulargewicht

227.25 g/mol

IUPAC-Name

4-[(3R,5S)-3,5-dimethylpiperidin-1-yl]-5,6-difluoropyrimidine

InChI

InChI=1S/C11H15F2N3/c1-7-3-8(2)5-16(4-7)11-9(12)10(13)14-6-15-11/h6-8H,3-5H2,1-2H3/t7-,8+

InChI-Schlüssel

AADDWXPHQWZLJM-OCAPTIKFSA-N

Isomerische SMILES

C[C@@H]1C[C@@H](CN(C1)C2=C(C(=NC=N2)F)F)C

Kanonische SMILES

CC1CC(CN(C1)C2=C(C(=NC=N2)F)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.